

6'''-Feruloylspinosin molecular weight and formula

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Compound of Interest

Compound Name: 6'''-Feruloylspinosin

Cat. No.: B1342905

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An In-Depth Technical Guide to 6'''-Feruloylspinosin

Introduction

6'''-Feruloylspinosin is a C-glycoside flavonoid, a class of natural compounds known for their diverse pharmacological activities.[1][2] It is primarily isolated from the seeds of *Ziziphus jujuba* Mill. var. *spinosa* (*Semen Ziziphi Spinosae*), a plant used in traditional medicine for treating conditions like insomnia and anxiety.[3] Modern pharmacological research has revealed that **6'''-Feruloylspinosin** possesses a range of therapeutic properties, including cardioprotective, neuroprotective, and anti-inflammatory effects, making it a compound of significant interest for drug development professionals.[2][4][5][6]

This technical guide provides a comprehensive overview of the core molecular data, experimental protocols, and known signaling pathways associated with **6'''-Feruloylspinosin**.

Molecular and Physicochemical Data

The fundamental properties of **6'''-Feruloylspinosin** are summarized in the table below. This data is essential for experimental design, including dosage calculations and analytical method development.

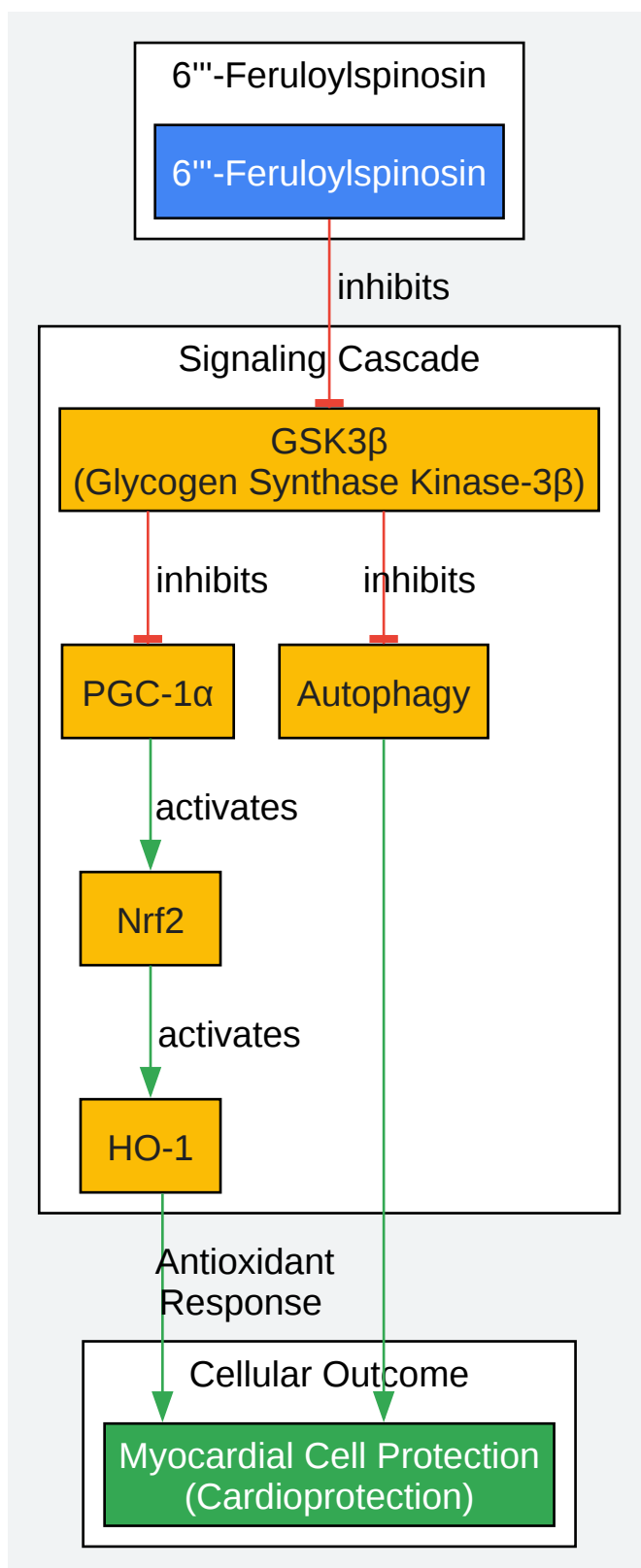
Property	Value	Source(s)
Molecular Formula	C ₃₈ H ₄₀ O ₁₈	[1][2][4][5][6][7][8]
Molecular Weight	784.71 g/mol	[1][2][5][7]
Chemical Class	Flavonoid	[1][2]
Appearance	Off-white to yellow solid/powder	[1][7]
Purity (Typical)	≥98%	[1][2]
CAS Number	77690-92-7	[5][7]

Key Biological Activities and Signaling Pathways

6'''-Feruloylspinosin exerts its biological effects by modulating specific intracellular signaling pathways. The following sections detail its mechanisms of action in cardioprotection and neuroprotection.

Cardioprotective Effects

In preclinical models, **6'''-Feruloylspinosin** has been shown to protect the heart against acute myocardial ischemia-reperfusion injury.[1][4] The primary mechanism involves the inhibition of Glycogen Synthase Kinase-3β (GSK3β). This inhibition triggers two downstream protective pathways: it enhances autophagy, a cellular recycling process that removes damaged components, and activates the PGC-1α/Nrf2/HO-1 signaling cascade, which bolsters the cell's antioxidant defenses.[1][4][9][10]

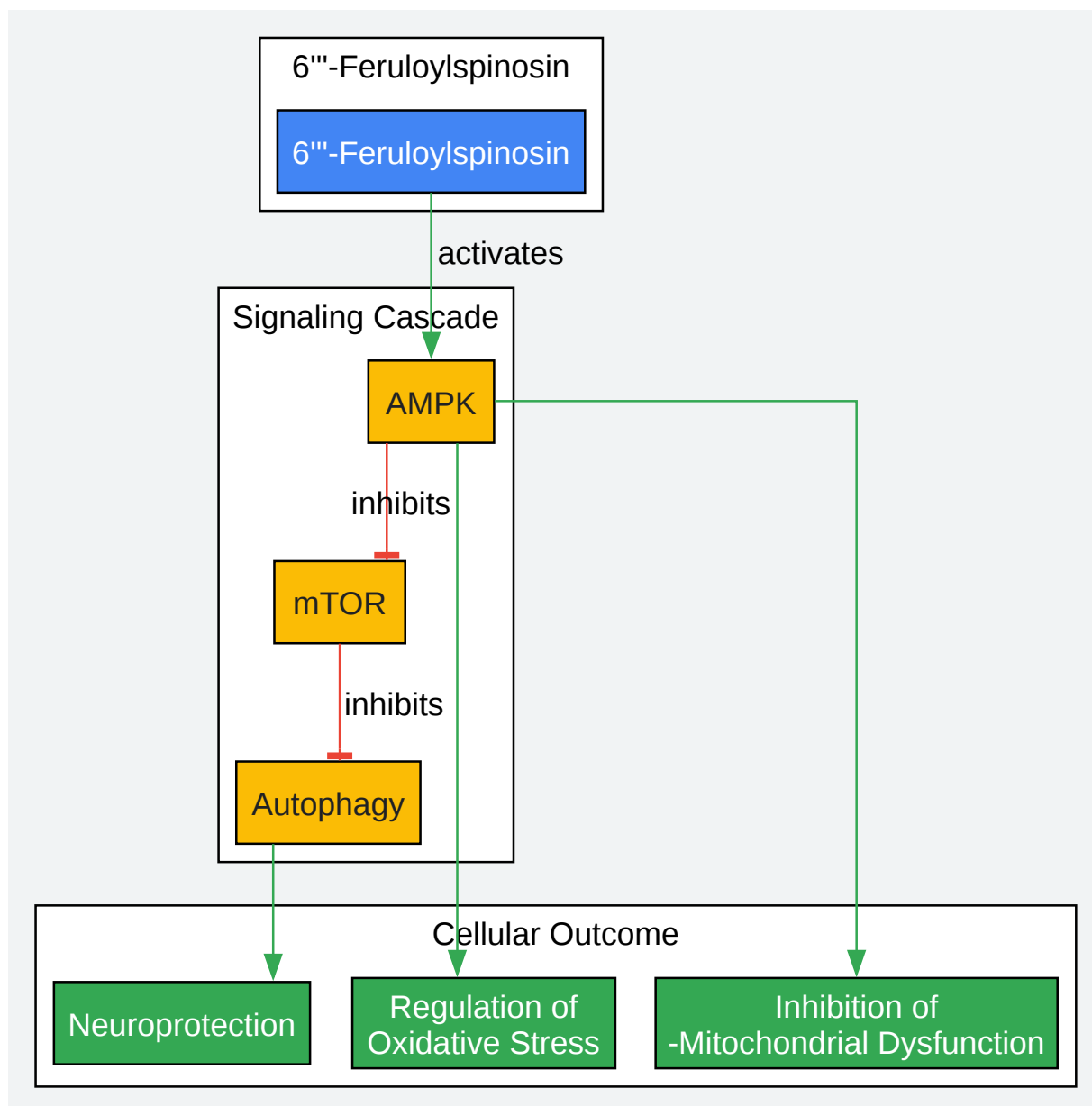


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Cardioprotective signaling pathway of **6'''-Feruloylspinosin**.

Neuroprotective Effects

6'''-Feruloylspinosin has also demonstrated potential in mitigating the neurotoxicity associated with Alzheimer's disease.[2] Studies indicate that it can alleviate A β -induced toxicity by activating the AMPK/mTOR signaling pathway.[2] Activation of AMPK and subsequent inhibition of mTOR promotes cellular autophagy, which helps clear aggregated proteins. This mechanism also contributes to regulating oxidative stress and preventing mitochondrial dysfunction, key pathological features of neurodegenerative diseases.[2]



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Neuroprotective signaling pathway of **6'''-Feruloylspinosin**.

Experimental Protocols

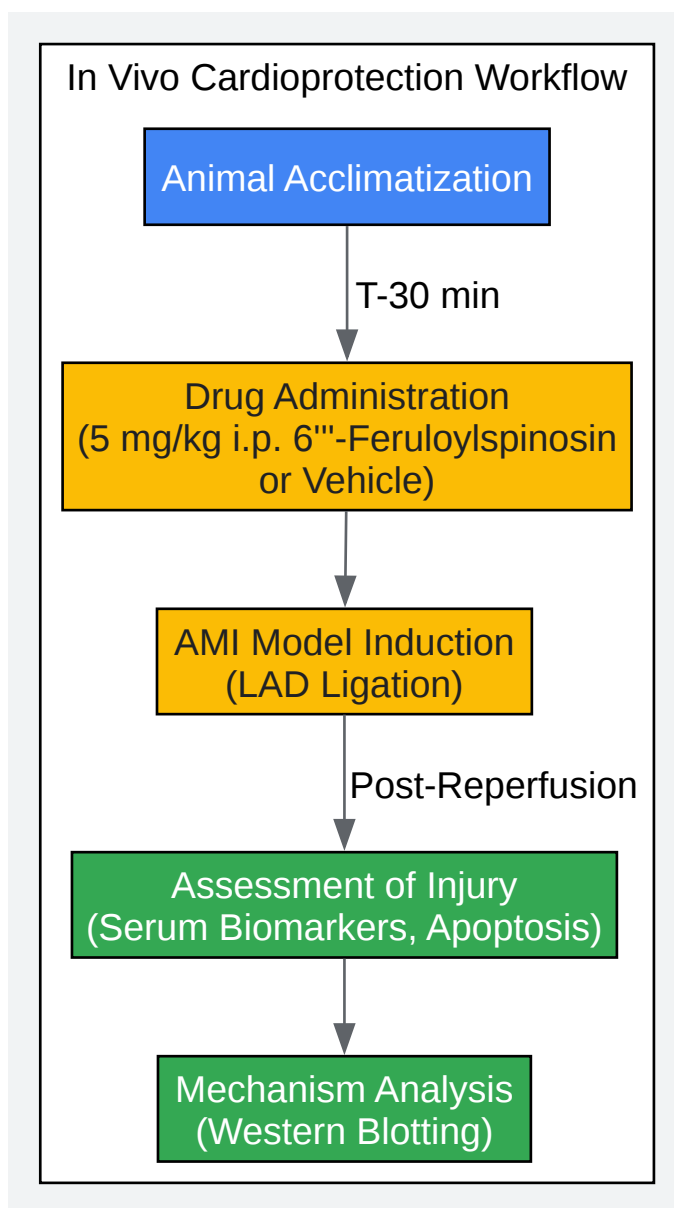
Reproducible experimental methodologies are critical for scientific validation. The following protocols are based on published research and provide a framework for studying **6'''-Feruloylspinosin**.

In Vivo Model of Cardioprotection

This protocol describes the investigation of **6'''-Feruloylspinosin**'s cardioprotective effects in a rat model of acute myocardial infarction (AMI).^{[1][4]}

- Animal Model: An AMI model is established in rats by ligating the left anterior descending (LAD) coronary artery to induce myocardial ischemia.^{[1][4]}
- Compound Preparation and Administration:
 - **6'''-Feruloylspinosin** is first dissolved in dimethyl sulfoxide (DMSO) and then diluted in saline to the final concentration.^[4]
 - A dose of 5 mg/kg is administered via intraperitoneal (i.p.) injection 30 minutes prior to the LAD ligation surgery.^{[1][4]}
 - A vehicle control group is treated with an equal volume of the DMSO-saline solution.^[4]
- Assessment of Myocardial Injury:
 - Following the ischemia-reperfusion period, blood samples are collected to measure serum levels of cardiac troponin I (cTnI) and lactate dehydrogenase (LDH), which are key biomarkers of cardiac muscle damage.^{[4][10]}
 - Heart tissue is harvested to assess the extent of tissue injury and the rate of apoptosis in myocardial cells.^{[1][4]}
- Mechanism Analysis:

- Western blotting is performed on protein extracts from the infarct myocardial tissues to quantify the levels of key signaling proteins, including phosphorylated GSK3 β , PGC-1 α , Nrf2, HO-1, LC3B-II, and p62.[1][4]



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Experimental workflow for in vivo cardioprotection studies.

Separation and Purification Protocol

This protocol outlines a method for isolating high-purity 6'''-Feruloylspinosin from its natural source, Semen Ziziphi Spinosae.[11]

- Extraction: Defatted Semen Ziziphi Spinosae powder undergoes ultrasonic extraction to create a crude extract.[11]
- Initial Purification: The crude extract is purified using a macroporous resin column (e.g., SEPABEADS SP825) to remove impurities and enrich the flavonoid fraction.[11]
- Fractionation: The enriched extract is further separated by flash chromatography.[11]
- Final Purification: The fraction containing **6'''-Feruloylspinosin** is subjected to high-pressure preparative chromatography (e.g., using a C18 column) to yield the final compound with high purity (≥98%).[11]

Conclusion

6'''-Feruloylspinosin is a promising flavonoid with well-documented cardioprotective and neuroprotective properties. Its mechanisms of action, centered on the modulation of key signaling pathways like GSK3 β and AMPK/mTOR, offer multiple avenues for therapeutic intervention in complex diseases. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this natural compound.

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